3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide
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Overview
Description
3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide is a complex organic compound that features a thiophene ring, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. The thiophene ring can be synthesized through a series of reactions involving the methylation of thiophene, followed by functionalization at the 2-position. The pyridine ring is often synthesized through a trifluoromethylation reaction, which introduces the trifluoromethyl group at the desired position.
The azetidine ring is then introduced through a cyclization reaction, which involves the formation of a four-membered ring. The final step involves the coupling of the thiophene, pyridine, and azetidine intermediates to form the target compound. This step typically requires the use of coupling reagents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving thiophene, pyridine, and azetidine rings.
Medicine: It has potential as a drug candidate due to its unique structural features and potential biological activity.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiophene, pyridine, and azetidine rings can interact with these targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}butanamide
- 3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pentanamide
Uniqueness
The uniqueness of 3-(3-methylthiophen-2-yl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}propanamide lies in its specific combination of functional groups and ring systems. This combination imparts unique chemical and biological properties that are not found in other similar compounds. For example, the presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C17H18F3N3OS |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide |
InChI |
InChI=1S/C17H18F3N3OS/c1-11-5-7-25-14(11)2-3-16(24)22-13-9-23(10-13)15-8-12(4-6-21-15)17(18,19)20/h4-8,13H,2-3,9-10H2,1H3,(H,22,24) |
InChI Key |
CCSNHRXQPMQJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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